

# Application Note: Synthesis of (E)-5-Decen-1-yne via Sonogashira Coupling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (E)-5-Decen-1-yne

Cat. No.: B15344802

[Get Quote](#)

## Introduction

**(E)-5-Decen-1-yne** is an enyne compound characterized by a trans-configured double bond and a terminal alkyne. This structural motif is of interest in organic synthesis as a building block for more complex molecules. The protocol outlined here provides a practical approach for its synthesis using a Sonogashira coupling reaction, a robust method for the formation of carbon-carbon bonds between  $sp^2$  and  $sp$  hybridized carbons.<sup>[1]</sup> The synthesis is achieved in two main steps: the preparation of an (E)-vinyl bromide intermediate, followed by its coupling with a terminal alkyne.

## Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

- Hydrobromination of 1-pentyne: Formation of the (E)-1-bromo-1-pentene intermediate.
- Sonogashira Coupling: Palladium-catalyzed reaction between (E)-1-bromo-1-pentene and 1-pentyne to yield the final product.

## Experimental Protocols

### Step 1: Synthesis of (E)-1-bromo-1-pentene

This procedure outlines the anti-Markovnikov hydrobromination of a terminal alkyne to yield the corresponding (E)-vinyl bromide.

## Materials and Equipment

- 1-Pentyne
- Hydrobromic acid (48% aqueous solution)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN)
- tert-Butyl thiol
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

## Procedure

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-pentyne (1.0 equivalent) in a suitable solvent is prepared.
- Hydrobromic acid (1.2 equivalents) is added to the flask.
- A radical initiator, such as AIBN (0.05 equivalents), is added to the mixture.
- The reaction mixture is heated to reflux and stirred vigorously for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography

(GC).

- Upon completion, the reaction mixture is cooled to room temperature and transferred to a separatory funnel.
- The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation to yield pure (E)-1-bromo-1-pentene.

## Step 2: Synthesis of (E)-5-Decen-1-yne via Sonogashira Coupling

This protocol details the palladium and copper co-catalyzed coupling of the (E)-1-bromo-1-pentene intermediate with 1-pentyne.<sup>[1][2][3]</sup>

### Materials and Equipment

- (E)-1-bromo-1-pentene (from Step 1)
- 1-Pentyne
- Bis(triphenylphosphine)palladium(II) dichloride  $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or Diethylamine (DEA)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous sodium sulfate

- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Syringes for liquid transfer
- Rotary evaporator
- Silica gel for column chromatography

#### Procedure

- To a Schlenk flask under an inert atmosphere, add (E)-1-bromo-1-pentene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
- Add anhydrous triethylamine or diethylamine as the solvent and base.<sup>[1]</sup>
- To this stirred mixture, add 1-pentyne (1.2 equivalents) dropwise via syringe at room temperature.
- The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC or GC.
- After completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure.
- The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure **(E)-5-Decen-1-yne**.

## Data Presentation

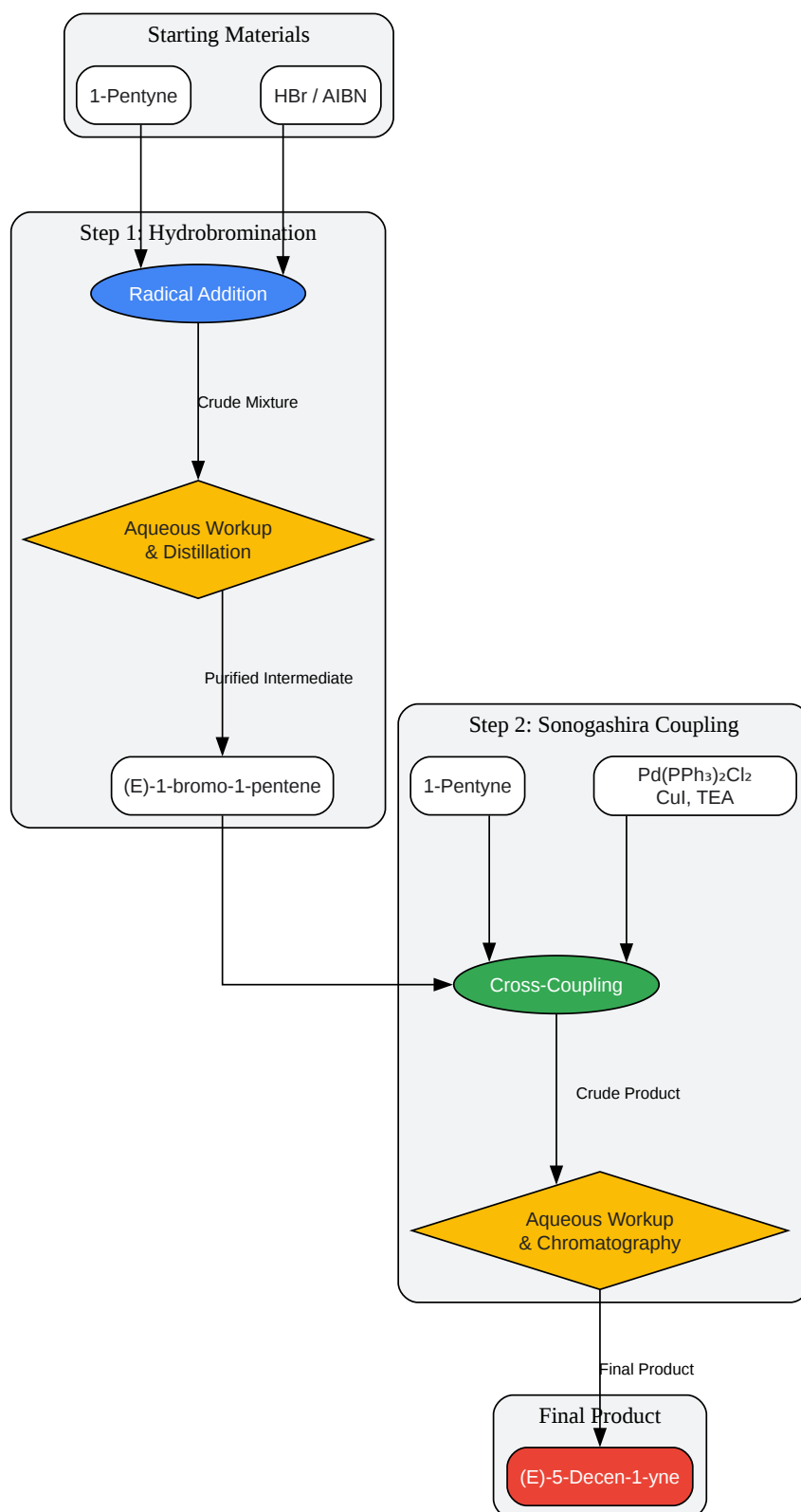
Table 1: Reagents and Expected Yields for the Synthesis of (E)-5-Decen-1-yne

Step	Reactant 1	Reactant 2	Key Reagents/Catalysts	Product	Typical Yield (%)
1	1-Pentyne	HBr	AIBN	(E)-1-bromo-1-pentene	75-85
2	(E)-1-bromo-1-pentene	1-Pentyne	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> , CuI, Triethylamine	(E)-5-Decen-1-yne	70-90

Table 2: Physicochemical and Spectroscopic Data for (E)-5-Decen-1-yne

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>16</sub>
Molecular Weight	136.23 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Approx. 165-167 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): ~5.4-5.6 (m, 2H, -CH=CH-), ~2.1-2.3 (m, 4H), ~1.3-1.5 (m, 4H), ~0.9 (t, 3H), ~1.9 (t, 1H, -C≡CH)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): ~130-135 (alkene), ~80-85 (alkyne), ~68-70 (alkyne), ~30-35 (alkyl), ~20-25 (alkyl), ~13-15 (alkyl)
IR (neat)	ν (cm <sup>-1</sup> ): ~3300 (≡C-H), ~2100 (C≡C), ~1660 (C=C), ~965 (trans C=C bend)

## Mandatory Visualization



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [Application Note: Synthesis of (E)-5-Decen-1-yne via Sonogashira Coupling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15344802#experimental-protocol-for-the-synthesis-of-e-5-decen-1-yne]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

